molecular formula C18H14ClN3O6S B2467876 Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate CAS No. 1171314-24-1

Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2467876
CAS No.: 1171314-24-1
M. Wt: 435.84
InChI Key: JOPWVVIJNAQPIZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiophene ring substituted with a nitro group at position 5 and an ethyl carboxylate at position 2. The isoxazole moiety at position 2 of the thiophene is further functionalized with a 2-chlorophenyl group and a methyl substituent. The nitro group enhances electron-withdrawing properties, while the chlorophenyl moiety may influence lipophilicity and binding interactions .

Properties

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6S/c1-3-27-18(24)11-8-13(22(25)26)29-17(11)20-16(23)14-9(2)28-21-15(14)10-6-4-5-7-12(10)19/h4-8H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPWVVIJNAQPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate is a complex organic compound notable for its diverse functional groups, including isoxazole and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Isoxazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Thiazole Ring : Enhances biological activity through interactions with various biological targets.
  • Carboxamide Group : Influences solubility and bioavailability.

The presence of these functional groups allows the compound to interact with multiple biological pathways, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, related nitrothiophene derivatives have shown lethal effects against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL . These findings suggest that the compound may exhibit comparable antimicrobial efficacy.

Compound MIC (µg/mL) Target Organism
Nitrothiophene Derivative3.91 - 62.5Staphylococcus aureus
This compound (predicted)TBDTBD

The precise mechanism of action of this compound remains an area of ongoing research. However, compounds containing isoxazole and thiazole moieties have been shown to modulate enzyme activity by altering conformations or binding affinities at active sites. This modulation can lead to enhanced therapeutic effects or reduced side effects by targeting specific biological pathways.

Case Studies

  • Antimicrobial Efficacy : A study on similar nitrothiophene derivatives showed improved activity against resistant strains of bacteria compared to standard antibiotics like nitrofurantoin . This suggests that this compound could be explored as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Models : In vitro studies on thiazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics . This indicates a potential avenue for further exploration of this compound in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Core Structure Substituents/R-Groups Key Differences
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p) Isoxazole-thiophene hybrid 5-methylthiophene, no nitro or chlorophenyl Lacks nitro group and chlorophenyl; reduced steric hindrance and polarity
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) Isoxazole-carboxamide 4-bromothiophene, diethylamino phenyl Bromine substituent vs. chlorine; diethylamino group alters solubility
4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Thieno-triazolo-diazepine 2-chlorophenyl, ethyl group Different heterocyclic core (diazepine vs. isoxazole-thiophene)

Structure-Activity Relationship (SAR) Analysis

  • Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size may reduce steric hindrance compared to bromine in 39l, improving target selectivity.
  • Ethyl Carboxylate: Enhances solubility in polar solvents compared to non-esterified analogues, though less than the diethylamino group in 39l .

Research Findings and Limitations

  • Activity Data Gaps: Limited biological data are available for direct comparison; inferences are based on substituent chemistry.
  • Synthetic Challenges : Nitration of thiophene rings may require stringent conditions to avoid byproducts, as seen in related syntheses .

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